

Spectral data (NMR, MS, IR) for 3-(diisopropylcarbamoyl)phenylboronic acid

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Compound of Interest

Compound Name: 3-(
(Diisopropylcarbamoyl)phenyl)bor
onic acid

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An In-Depth Technical Guide to the Spectral Analysis of 3-(diisopropylcarbamoyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected spectral data for 3-(diisopropylcarbamoyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the structural-spectral correlations and the rationale behind the analytical methodologies. Our focus is on empowering researchers to confidently identify and characterize this molecule, ensuring the integrity of their downstream applications.

Molecular Structure and Overview

3-(diisopropylcarbamoyl)phenylboronic acid (Molecular Formula: $C_{13}H_{20}BNO_3$, Molecular Weight: 249.11 g/mol) is a bifunctional molecule featuring a phenylboronic acid moiety and a sterically hindered tertiary amide. This unique combination makes it a valuable synthon, particularly in the development of sensors and targeted therapeutic agents. Accurate spectroscopic characterization is paramount for confirming its identity and purity.

Caption: Molecular Structure of 3-(diisopropylcarbamoyl)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 3-(diisopropylcarbamoyl)phenylboronic acid, a combination of ^1H , ^{13}C , and ^{11}B NMR provides a complete picture of the molecular framework.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum will reveal the disposition of protons on the aromatic ring and the conformation of the bulky diisopropylamino group. Due to restricted rotation around the C-N amide bond at room temperature, the isopropyl groups may be inequivalent, leading to more complex signals.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2 - 8.0	s (broad)	2H	$\text{B}(\text{OH})_2$
~7.9	s	1H	Ar-H (H2)
~7.8	d	1H	Ar-H (H4 or H6)
~7.6	d	1H	Ar-H (H6 or H4)
~7.4	t	1H	Ar-H (H5)
~3.6	septet (broad)	2H	$\text{N-CH}(\text{CH}_3)_2$
~1.2	d (broad)	12H	$\text{N-CH}(\text{CH}_3)_2$

Expertise & Experience: The broadness of the $\text{B}(\text{OH})_2$ signal is due to chemical exchange with trace water and quadrupolar broadening from the boron nucleus. The signals for the isopropyl groups are also expected to be broad due to hindered rotation around the amide C-N bond, a common phenomenon in N,N-disubstituted amides.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum confirms the carbon skeleton of the molecule. The carbon attached to the boron atom often shows a broader signal with a lower intensity.

Predicted Chemical Shift (δ , ppm)	Assignment
~170	C=O (Amide)
~138	Ar-C (C3-C=O)
~135 - 125	Ar-CH & Ar-C-B
~51, ~46	N-CH(CH ₃) ₂
~21	N-CH(CH ₃) ₂

Expertise & Experience: The presence of two distinct signals for the isopropyl methine and methyl carbons would confirm the restricted bond rotation at the analysis temperature. The chemical shift of the carbon atom bonded to boron (C1) is difficult to predict precisely and is often identified by its characteristically broad peak.

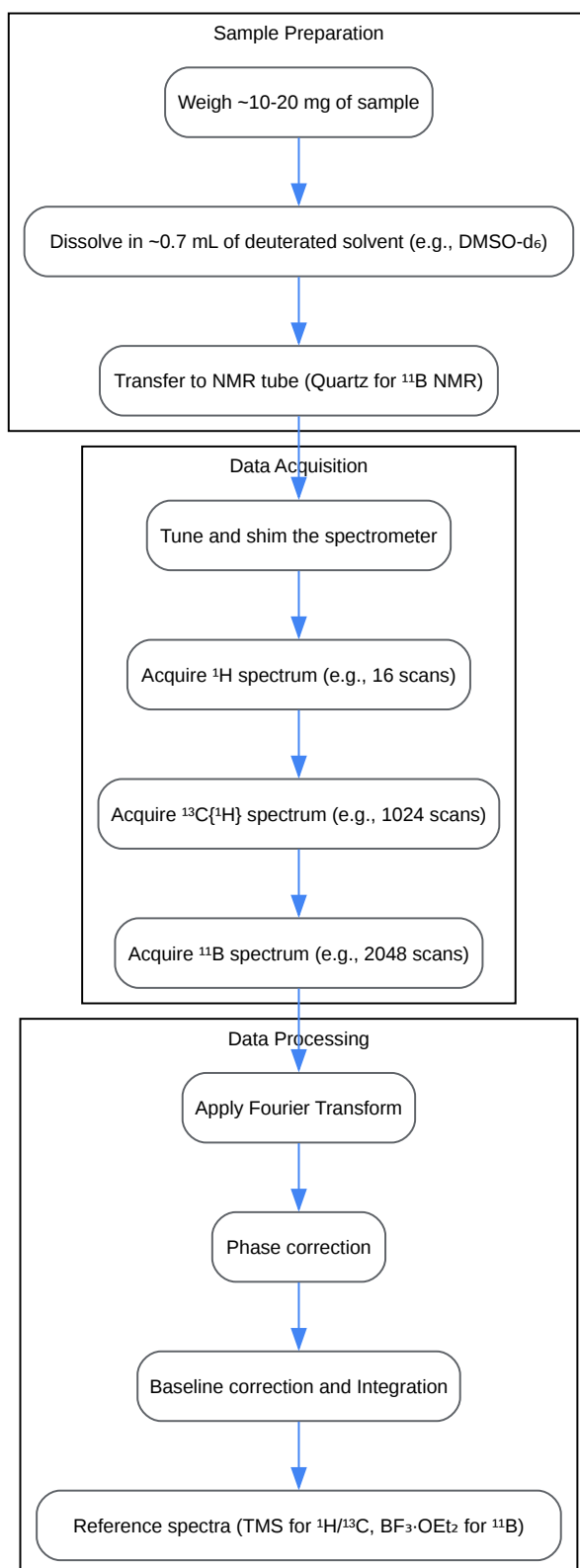
Predicted ¹¹B NMR Spectral Data

¹¹B NMR is a specialized technique that directly probes the boron atom, providing unambiguous evidence for the presence of the boronic acid functional group.

Predicted Chemical Shift (δ , ppm)	Signal Characteristics	Assignment
~30 - 28	Broad singlet	B(OH) ₂

Trustworthiness: The chemical shift for a trigonal planar (sp² hybridized) arylboronic acid typically appears in this downfield region.[1][2] The broadness of the signal is an intrinsic property of the quadrupolar ¹¹B nucleus.

Experimental Protocol: NMR Spectroscopy



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Caption: Workflow for NMR Data Acquisition.

Methodology:

- **Sample Preparation:** Accurately weigh 10-20 mg of 3-(diisopropylcarbamoyl)phenylboronic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a vial.
- **Solvent Choice:** DMSO-d₆ is often preferred as it can solubilize the polar boronic acid and the less polar amide, and it slows the exchange of the acidic B(OH)₂ protons, sometimes allowing for their observation.
- **Transfer:** Transfer the solution to a 5 mm NMR tube. Crucially, for ¹¹B NMR, a quartz NMR tube must be used to avoid the large background signal from borosilicate glass, which contains boron.[2]
- **Acquisition:** Acquire spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs for ¹H, ¹³C (with proton decoupling), and ¹¹B are used.
- **Processing:** Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing.

Mass Spectrometry (MS)

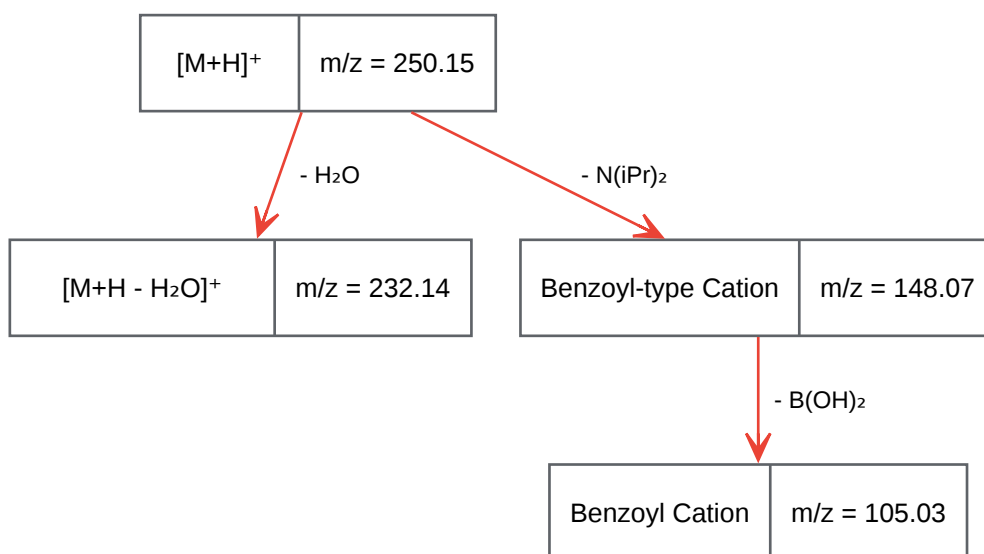
Mass spectrometry is essential for confirming the molecular weight of the compound and provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum (Electrospray Ionization - Positive Mode)

Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, minimizing premature fragmentation and allowing for clear observation of the molecular ion.

Predicted m/z	Assignment
250.15	$[M+H]^+$ (Protonated Molecule)
232.14	$[M+H - H_2O]^+$
148.07	$[M+H - C_6H_{14}N]^+$ (Loss of diisopropylamine)
105.03	$[C_7H_5O]^+$ (Benzoyl cation)

Authoritative Grounding: The fragmentation of N,N-dialkylbenzamides is well-characterized. The primary cleavage occurs at the amide bond, leading to the formation of a stable benzoyl cation (m/z 105) and the loss of the neutral dialkylamine.[3]



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Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A trace amount of formic acid can be added to the solvent to promote protonation ($[M+H]^+$ formation).

- **Infusion:** Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- **Instrument Settings:** Operate the mass spectrometer in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the analyte.
- **Data Acquisition:** Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). If desired, perform tandem MS (MS/MS) on the precursor ion (m/z 250.15) to confirm the proposed fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the boronic acid and amide functional groups.

Predicted Wavenumber (cm^{-1})	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (from $\text{B}(\text{OH})_2$)
3100 - 3000	Medium	Aromatic C-H stretch
2970 - 2870	Strong	Aliphatic C-H stretch (isopropyl)
1635 - 1615	Strong, Sharp	C=O stretch (Amide I band)
~1600, ~1475	Medium-Weak	Aromatic C=C ring stretch
1400 - 1350	Strong	B-O stretch
~1370	Medium	C-H bend (isopropyl gem-dimethyl)
~1220	Strong	C-N stretch

Trustworthiness: The broad O-H stretch is characteristic of the hydrogen-bonded boronic acid dimer.[4] The strong C=O stretch below 1640 cm^{-1} is a hallmark of a tertiary amide.[5] The strong B-O stretching vibration is a key diagnostic peak for boronic acids.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Causality Behind Experimental Choice: ATR is the preferred method for obtaining IR spectra of solid powders due to its simplicity and speed. It requires no sample preparation (like making KBr pellets) and provides high-quality, reproducible data.

Methodology:

- **Background Scan:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Apply Pressure:** Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
- **Data Acquisition:** Scan the sample over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$).
- **Cleaning:** After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

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